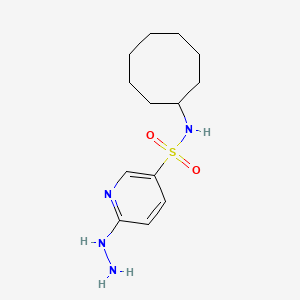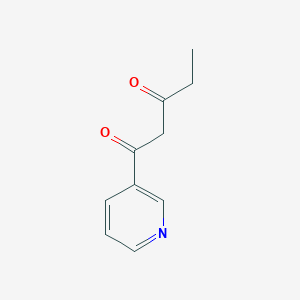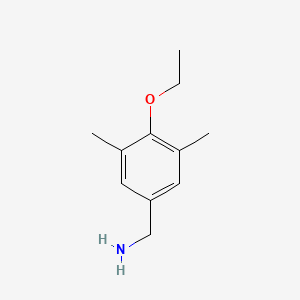
N-cyclooctyl-6-hydrazinylpyridine-3-sulfonamide
Übersicht
Beschreibung
N-cyclooctyl-6-hydrazinylpyridine-3-sulfonamide is a useful research compound. Its molecular formula is C13H22N4O2S and its molecular weight is 298.41 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Carbonic Anhydrase Inhibitors
N-cyclooctyl-6-hydrazinylpyridine-3-sulfonamide has been studied for its potential as a carbonic anhydrase inhibitor. Scozzafava et al. (1999) investigated water-soluble sulfonamides as inhibitors of carbonic anhydrase isozymes, which play a critical role in physiological processes such as aqueous humor secretion in the eye. These inhibitors displayed strong intraocular pressure-lowering properties when applied topically, suggesting potential applications in antiglaucoma medications (Scozzafava et al., 1999).
Synthesis and Chemical Properties
Research has focused on the synthesis of various sulfonamide derivatives, including this compound. Rozentsveig et al. (2013) developed methods for the synthesis of N-(Imidazo[1,2‐a]pyridin‐3‐yl)‐ and N‐(Imidazo[2,1‐b][1,3]thiazol‐5‐yl)sulfonamides, demonstrating the chemical versatility and potential for creating diverse compounds with this structure (Rozentsveig et al., 2013).
Antimycobacterial Agents
Güzel et al. (2009) explored the use of sulfonamide derivatives as inhibitors of carbonic anhydrases from Mycobacterium tuberculosis. Their research indicated that these compounds could be effective as antimycobacterial agents, offering an alternate mechanism of action against tuberculosis (Güzel et al., 2009).
Anticancer and Antiviral Potential
Scozzafava and Supuran (2000) investigated N-morpholylthiocarbonylsulfenylamino aromatic/heterocyclic sulfonamides, including this compound, for their potential in cancer and viral treatments. These compounds showed promising results in inhibiting tumor cell growth and could have applications in antiviral therapies (Scozzafava & Supuran, 2000).
Sulfonamide Inhibitors in Therapeutic Patents
Gulcin and Taslimi (2018) reviewed the patent literature on sulfonamide inhibitors, highlighting their significance in various therapeutic areas. Sulfonamide compounds, including this compound, have been used in therapies against bacterial infections, cancer, glaucoma, and more (Gulcin & Taslimi, 2018).
Eigenschaften
IUPAC Name |
N-cyclooctyl-6-hydrazinylpyridine-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O2S/c14-16-13-9-8-12(10-15-13)20(18,19)17-11-6-4-2-1-3-5-7-11/h8-11,17H,1-7,14H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCIAMGXUTMFFPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NS(=O)(=O)C2=CN=C(C=C2)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2-[4-(4-Fluorobenzoyl)piperazin-1-YL]ethyl)amine](/img/structure/B1437604.png)
![[1-(Thiomorpholin-4-yl)cyclohexyl]methanamine](/img/structure/B1437607.png)
![5-bromo-1-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B1437609.png)



amine](/img/structure/B1437616.png)

![2-[(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)amino]acetic acid](/img/structure/B1437620.png)
![2-[2-(Propan-2-yl)phenoxy]benzoic acid](/img/structure/B1437621.png)

